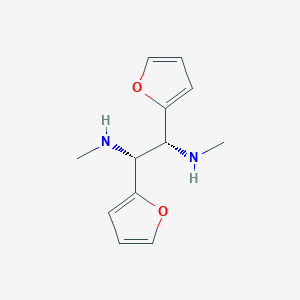
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound featuring two furan rings and two methyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with a chiral diamine precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The furan rings can participate in π-π interactions, while the diamine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(furan-2-yl)cyclopropan-1-amine
- (1R,2R)-2-(furan-2-yl)cyclopropylmethanamine
Uniqueness
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its dual furan rings and diamine structure make it particularly versatile for various applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(furan-2-yl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H16N2O2/c1-13-11(9-5-3-7-15-9)12(14-2)10-6-4-8-16-10/h3-8,11-14H,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
BMAOZKKBIFTWKP-RYUDHWBXSA-N |
SMILES isomérico |
CN[C@@H](C1=CC=CO1)[C@H](C2=CC=CO2)NC |
SMILES canónico |
CNC(C1=CC=CO1)C(C2=CC=CO2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13386537.png)
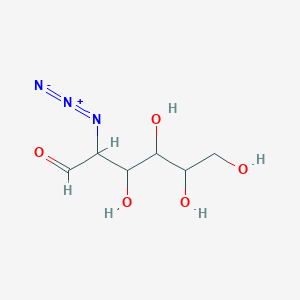
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
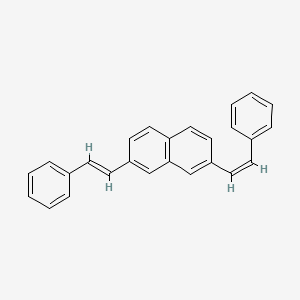
![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)
![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate](/img/structure/B13386566.png)
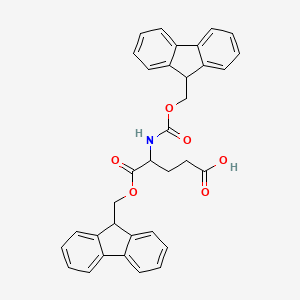
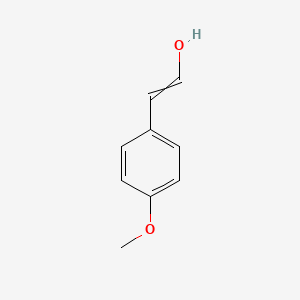
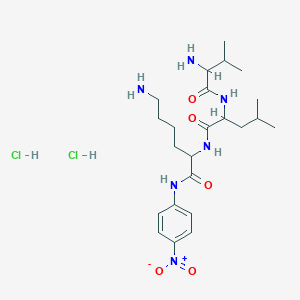
![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)
![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)
![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)

